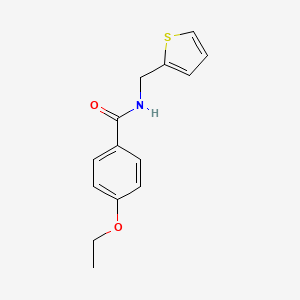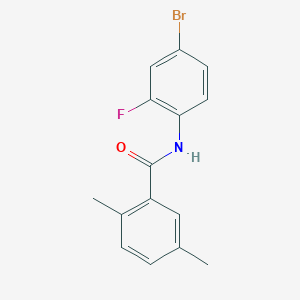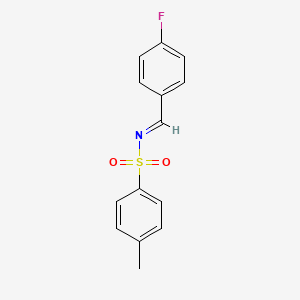
4-ethoxy-N-(2-thienylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-thienylmethyl)benzamide, also known as ETMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETMB is a benzamide derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(2-thienylmethyl)benzamide is not fully understood, but it has been suggested that this compound may act by inhibiting protein synthesis and inducing apoptosis in cancer cells. In neuroscience, this compound has been found to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In immunology, this compound has been found to inhibit the production of inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-cancer activity, neuroprotective effects, and anti-inflammatory effects. This compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. In neuroscience, this compound has been found to protect against oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In immunology, this compound has been found to inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-(2-thienylmethyl)benzamide has several advantages for lab experiments, including its potential therapeutic applications in various scientific research fields and its ability to induce apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-(2-thienylmethyl)benzamide, including further studies on its mechanism of action, its potential therapeutic applications in other scientific research fields, and its safety and efficacy. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound and identifying potential analogs of this compound with improved pharmacological properties.
Méthodes De Synthèse
4-ethoxy-N-(2-thienylmethyl)benzamide can be synthesized through various methods, including the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride, followed by reaction with 2-thienylmethylamine to form this compound. Another method involves the reaction of 4-ethoxybenzoyl chloride with 2-thienylmethylamine in the presence of triethylamine.
Applications De Recherche Scientifique
4-ethoxy-N-(2-thienylmethyl)benzamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neuroscience, and immunology. This compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In neuroscience, this compound has been studied for its potential neuroprotective effects and has been found to protect against neurodegenerative diseases. In immunology, this compound has been studied for its potential anti-inflammatory effects and has been found to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-12-7-5-11(6-8-12)14(16)15-10-13-4-3-9-18-13/h3-9H,2,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHZAXAWEQHJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-mesityl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5813568.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)



![4-[(4-acetylbenzyl)oxy]benzaldehyde](/img/structure/B5813613.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B5813641.png)
![N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)

![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)